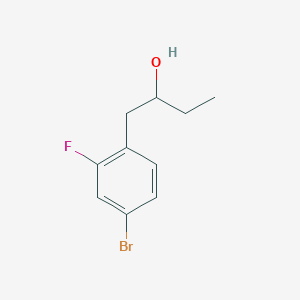

1-(4-Bromo-2-fluorophenyl)-2-butanol

Description

1-(4-Bromo-2-fluorophenyl)-2-butanol (C₁₀H₁₁BrF₂O) is a halogenated aromatic alcohol featuring a 4-bromo-2-fluorophenyl group attached to the second carbon of a butanol chain. The bromine and fluorine substituents on the phenyl ring impart electron-withdrawing effects, influencing reactivity in cross-coupling reactions. The hydroxyl group at the secondary position enables hydrogen bonding, enhancing solubility in polar solvents. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in kinase inhibitor synthesis .

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9,13H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARFQCZLOZHGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=C(C=C1)Br)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-2-butanol typically involves the reaction of 4-bromo-2-fluorobenzene with butanal in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as sodium azide or thiourea are used under mild conditions.

Major Products Formed:

Oxidation: Formation of 1-(4-Bromo-2-fluorophenyl)-2-butanone.

Reduction: Formation of 1-(4-Bromo-2-fluorophenyl)-2-butane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-2-butanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2-butanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Functional Group | Physical State | Key Applications |

|---|---|---|---|---|---|

| 1-(4-Bromo-2-fluorophenyl)-2-butanol | Not provided | C₁₀H₁₁BrF₂O | Secondary alcohol | Liquid/Solid* | Pharmaceutical intermediates |

| 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one | 1341073-10-6 | C₁₀H₁₀BrFO | Ketone | Light brown liquid | Friedel-Crafts reactions |

| 1-(4-Bromo-2-fluorophenyl)hydrazine HCl | 299440-17-8 | C₆H₇BrClFN₂ | Hydrazine | Solid | Heterocycle synthesis |

| 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid | - | C₁₀H₈BrFO₂ | Carboxylic acid | Solid | Kinase inhibitors |

| 1-(4-Bromo-2-fluorophenyl)pentan-1-one | 1311197-91-7 | C₁₁H₁₂BrFO | Ketone | Liquid | Drug candidate libraries |

| (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one | 948856 | C₁₂H₇BrClFOS | α,β-unsaturated ketone | Solid | Optoelectronic materials |

*Physical state inferred from analogous compounds.

Key Findings

- Reactivity: Alcohol derivatives (e.g., 2-butanol) are preferred for hydrogen-bond-driven interactions, while ketones (e.g., 2-methylpropan-1-one) favor electrophilic reactions.

- Biological Relevance : Cyclopropane-carboxylic acids exhibit enhanced metabolic stability in drug design compared to alcohols .

- Synthetic Utility : Hydrazine derivatives enable rapid access to nitrogen-containing heterocycles, critical in medicinal chemistry .

Biological Activity

1-(4-Bromo-2-fluorophenyl)-2-butanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H12BrF

- Molecular Weight: 227.11 g/mol

The compound features a butanol moiety attached to a phenyl ring substituted with bromine and fluorine atoms, which may influence its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Receptor Interaction: The compound may interact with various receptors, including adrenergic and serotonin receptors, influencing neurotransmitter activity.

- Enzyme Inhibition: It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a series of compounds based on related scaffolds have shown moderate to good potency against various cancer cell lines. The introduction of hydroxyl groups has been linked to enhanced biological activity, suggesting that this compound might also exhibit anticancer effects.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MIA PaCa-2 | 20 |

| Compound B | HeLa | 15 |

| This compound | TBD | TBD |

Antimicrobial Activity

Preliminary evaluations suggest that compounds similar to this compound possess antimicrobial properties. For example, studies have shown that halogenated phenolic compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 125 µg/mL |

| S. aureus | 75 µg/mL |

Case Studies

- Anticancer Evaluation : A study investigated the anticancer potential of a series of brominated phenolic compounds, including derivatives of this compound. The results indicated that these compounds significantly inhibited cell growth in vitro, with structure-activity relationship (SAR) analysis revealing the importance of the bromine and fluorine substituents in enhancing potency against cancer cells.

- Antimicrobial Testing : Another study focused on evaluating the antimicrobial activity of various halogenated phenolic compounds. The findings demonstrated that compounds with similar structures to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.